

# An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid

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## Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

Cat. No.: B1143158

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## Executive Summary

**2,5-Dimethoxycinnamic acid** (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. This guide provides a comprehensive technical overview of 2,5-DMCA, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and critically, its emerging role as a modulator of key cellular transport mechanisms. The primary focus of current research, and therefore this guide, is its activity as an inhibitor of monocarboxylate transporters (MCTs), a function with significant therapeutic implications in oncology and neuroscience. This document synthesizes field-proven insights with detailed, validated protocols to serve as a foundational resource for the scientific community.

## Introduction to 2,5-Dimethoxycinnamic Acid

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants and are known for a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The addition of methoxy groups to the phenyl ring, as seen in 2,5-DMCA, can significantly alter the molecule's pharmacokinetic profile and biological activity.[1][4] Specifically, methoxylation can enhance membrane permeability and metabolic stability compared to hydroxylated counterparts, making these derivatives attractive candidates for drug development.[1][4]

While the broader family of cinnamic acids has been studied extensively, 2,5-DMCA has garnered specific interest for its inhibitory action against monocarboxylate transporters (MCTs).

[5][6] These transporters are crucial for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, by facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[5][7][8] By inhibiting MCTs, 2,5-DMCA presents a strategic approach to disrupt cancer cell metabolism and survival, offering a promising avenue for novel therapeutic interventions.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from formulation to experimental design. The key properties of **2,5-Dimethoxycinnamic acid** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[9]
Molecular Weight	208.21 g/mol	[9]
CAS Number	10538-51-9	[9]
Appearance	Yellow to light orange powder/crystal	[10]
Melting Point	148-150 °C	
Boiling Point	374.5 °C	
Solubility (log <sub>10</sub> WS)	-2.05 mol/L (Calculated)	[9]
Octanol/Water Partition Coeff. (logP)	1.802 (Calculated)	[9]
Predominant Form	trans isomer	

## Synthesis and Characterization

The synthesis of 2,5-DMCA is typically achieved through a Knoevenagel-Doebner condensation, a reliable and well-established method in organic chemistry. This approach offers high yields and purity, making it suitable for laboratory-scale production.

## Experimental Protocol: Synthesis of 2,5-Dimethoxycinnamic Acid

This protocol describes a standard laboratory synthesis via the condensation of 2,5-dimethoxybenzaldehyde with malonic acid.

### Causality and Rationale:

- **Reagents:** 2,5-dimethoxybenzaldehyde serves as the aldehyde component. Malonic acid provides the activated methylene group required for condensation. Pyridine acts as a basic solvent, while piperidine is a more potent basic catalyst that facilitates the initial condensation and subsequent decarboxylation.
- **Reaction Conditions:** Refluxing at an elevated temperature (e.g., 90°C) provides the necessary activation energy for the reaction to proceed to completion.<sup>[10]</sup> The 2-hour reflux is an empirically determined duration to ensure maximum conversion.
- **Work-up:** Acidification with hydrochloric acid is crucial to protonate the carboxylate salt, causing the free acid (2,5-DMCA) to precipitate out of the aqueous solution due to its lower solubility. Washing with water removes residual salts and acid. Recrystallization from ethanol is a standard purification technique that leverages differences in solubility at high and low temperatures to yield high-purity crystals.

### Step-by-Step Methodology:

- **Reaction Setup:** In a 100 mL three-necked flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.<sup>[10]</sup>
- **Initiation:** Heat the mixture to 90°C with stirring.
- **Catalysis:** Add a catalytic amount of piperidine to the heated mixture.<sup>[10][11]</sup>
- **Reaction:** Maintain the reaction at reflux for 2 hours.<sup>[10]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Precipitation:** After cooling to room temperature, pour the reaction mixture into a beaker containing 3 mol/L hydrochloric acid. A significant amount of white to pale yellow precipitate

should form.[10]

- Isolation: Collect the solid precipitate by suction filtration.
- Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic impurities.
- Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow needle-like crystals of **2,5-dimethoxycinnamic acid**.[10]
- Drying: Dry the purified crystals under vacuum.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity. A C18 column with a mobile phase of acetonitrile and water (acidified with 0.1% formic or phosphoric acid) provides excellent separation.[12] The purity is determined by the peak area percentage at a detection wavelength corresponding to the UV absorbance maximum of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation. The spectra should be consistent with the structure of **2,5-dimethoxycinnamic acid**, showing characteristic peaks for the aromatic protons, vinyl protons, and methoxy groups.
- Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (208.21 g/mol).[9]

## Biological Activity and Mechanism of Action

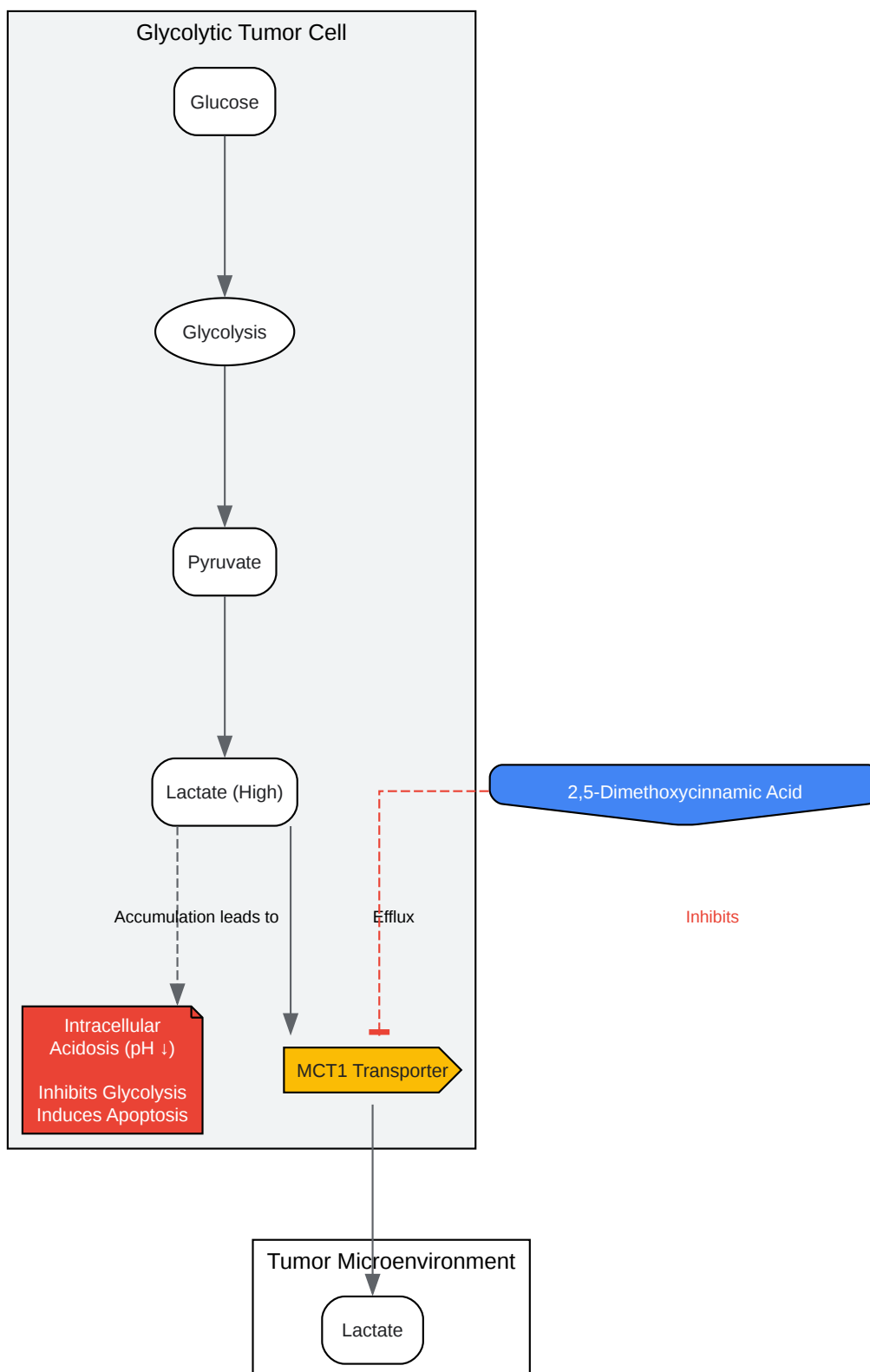
The primary therapeutic interest in 2,5-DMCA stems from its activity as an inhibitor of monocarboxylate transporters (MCTs), which are pivotal in the metabolic processes of many diseases.

## The Role of Monocarboxylate Transporters (MCTs)

MCTs, particularly isoforms MCT1 and MCT4, are proton-linked transporters responsible for the efflux of lactate and pyruvate from cells.<sup>[5][7]</sup> This function is especially critical in highly glycolytic cancer cells, which produce large amounts of lactate even in the presence of oxygen (the Warburg effect).<sup>[5][8]</sup> To avoid intracellular acidification and maintain a high glycolytic rate, these cells rely on MCTs to expel lactate.<sup>[6][8]</sup> Therefore, inhibiting MCTs is a validated strategy for targeting cancer metabolism.<sup>[5][13]</sup>

### 2,5-DMCA as an MCT Inhibitor

Cinnamic acid derivatives, including 2,5-DMCA, have been identified as inhibitors of MCT1.<sup>[5]</sup> While  $\alpha$ -cyano-4-hydroxycinnamic acid (CHC) is a well-known, non-selective MCT inhibitor, studies on related structures have shown that methoxy substitutions can modulate potency and selectivity.<sup>[5][7]</sup> The inhibitory action of 2,5-DMCA disrupts the symbiotic metabolic relationship between glycolytic cancer cells and adjacent stromal cells (the "reverse Warburg effect"), where cancer cells utilize lactate produced by fibroblasts.<sup>[5]</sup>



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Caption: Mechanism of 2,5-DMCA as an MCT1 inhibitor in a cancer cell.

## Broader Biological Context

Beyond MCT inhibition, methoxylated cinnamic acid derivatives are reported to possess a range of other biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.<sup>[1][2][14][15]</sup> Studies have shown that these compounds can protect neuronal cells from glutamate-induced toxicity and may play a role in ameliorating neurodegenerative diseases.<sup>[14][16][17]</sup> Their ability to cross the blood-brain barrier is a key feature for potential neurological applications.<sup>[14]</sup> The antioxidant properties are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant pathways.<sup>[18]</sup>

## Potential Therapeutic Applications

The unique mechanism of action of 2,5-DMCA positions it as a candidate for several therapeutic areas, primarily in oncology.

- **Oncology:** As an MCT inhibitor, 2,5-DMCA has the potential to be an effective anticancer agent, particularly for tumors that exhibit high rates of glycolysis, such as certain types of breast, colon, and lung cancers.<sup>[5][19][20]</sup> It could be used as a monotherapy or in combination with other chemotherapeutics or radiation, which may be less effective against hypoxic, glycolytic tumor cells.<sup>[5]</sup>
- **Neuroscience:** The neuroprotective properties of cinnamic acid derivatives suggest potential applications in treating neurodegenerative diseases like Parkinson's or Alzheimer's disease.<sup>[14][21]</sup> By mitigating oxidative stress and excitotoxicity, 2,5-DMCA could help preserve neuronal function.
- **Immunomodulation:** Inhibition of MCT1 has also been shown to have immunomodulatory effects, particularly by inhibiting T lymphocyte proliferation.<sup>[13]</sup> This opens up possibilities for its use in autoimmune diseases or transplant medicine.

## Safety and Toxicology

Safety data specific to **2,5-Dimethoxycinnamic acid** is limited. However, based on Safety Data Sheets (SDS) for structurally similar cinnamic acid derivatives, it should be handled with appropriate laboratory precautions.<sup>[22]</sup> It is classified as a skin, eye, and respiratory irritant.<sup>[23]</sup>

Handling Precautions:

- Use in a well-ventilated area or with a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.[24]
- In case of contact with skin or eyes, rinse thoroughly with water.[24]

Comprehensive toxicological studies, including in vitro cytotoxicity assays on non-cancerous cell lines and in vivo animal studies, are required to establish a full safety profile for therapeutic consideration.

## Future Directions and Conclusion

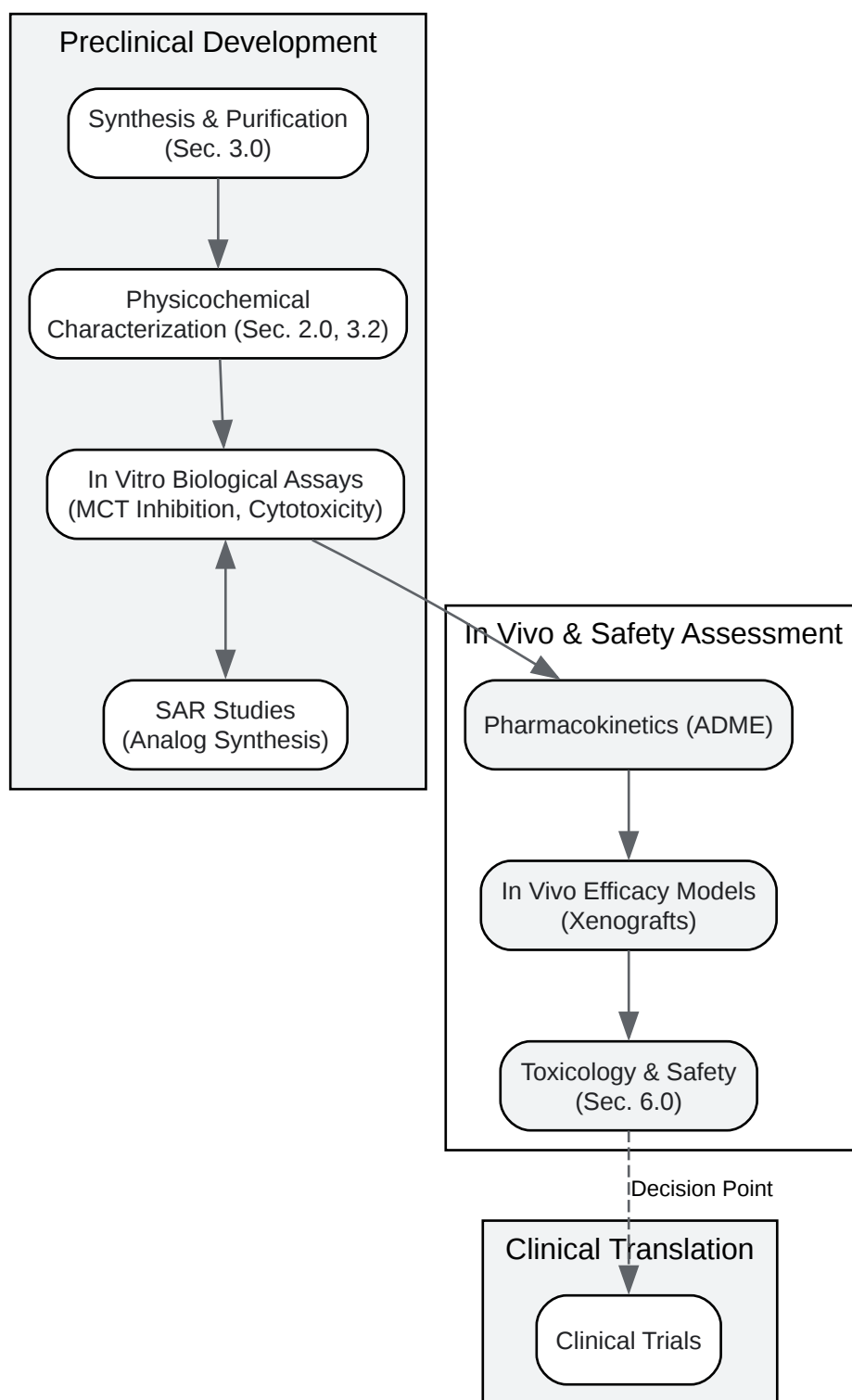
**2,5-Dimethoxycinnamic acid** is a promising small molecule with a well-defined mechanism of action targeting cellular metabolism. Its role as an MCT inhibitor provides a strong rationale for its further investigation as an anticancer agent.

Key areas for future research include:

- Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile is essential.
- In Vivo Efficacy: Validating its anticancer effects in relevant animal xenograft models is a critical next step.[25]
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMCA could lead to the discovery of more potent and selective MCT inhibitors.
- Combination Therapies: Investigating its synergistic effects with existing cancer treatments could unlock its full therapeutic potential.

In conclusion, **2,5-Dimethoxycinnamic acid** stands as a valuable chemical tool and a potential therapeutic lead. This guide provides the foundational knowledge necessary for researchers to design and execute further studies, ultimately aiming to translate its unique biological activity into clinical applications.





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Caption: A generalized workflow for the research and development of 2,5-DMCA.

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